Cas no 919295-78-6 (1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester)

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester structure
919295-78-6 structure
Nome del prodotto:1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester
Numero CAS:919295-78-6
MF:C12H12FNO2
MW:221.227586746216
MDL:MFCD13191901
CID:764436
PubChem ID:16099886

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester
    • ethyl 2-(4-fluoro-1H-indol-3-yl)acetate
    • Ethyl 4-fluoro-1H-indole-3-acetate (ACI)
    • (4-Fluoro-1H-indol-3-yl)acetic acid ethyl ester
    • MDL: MFCD13191901
    • Inchi: 1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3
    • Chiave InChI: PYSOOGMMVSEHLW-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C2C(=CC=CC=2F)NC=1)OCC

Proprietà calcolate

  • Massa esatta: 221.08500
  • Massa monoisotopica: 221.08520679g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 259
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 42.1Ų

Proprietà sperimentali

  • PSA: 42.09000
  • LogP: 2.41260

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528652-1g
Ethyl 2-(4-fluoro-1H-indol-3-yl)acetate
919295-78-6 98%
1g
¥4752.00 2024-04-25
eNovation Chemicals LLC
D776920-1g
Ethyl 4-Fluoroindole-3-acetate
919295-78-6 95%
1g
$605 2025-02-24
eNovation Chemicals LLC
D776920-1g
Ethyl 4-Fluoroindole-3-acetate
919295-78-6 95%
1g
$605 2024-07-20
eNovation Chemicals LLC
D776920-1g
Ethyl 4-Fluoroindole-3-acetate
919295-78-6 95%
1g
$605 2025-02-21

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, < 0 °C
1.2 Reagents: Zinc chloride Solvents: Ethanol ;  0 °C → rt; 24 h, rt
1.3 Solvents: Toluene ;  24 h, rt
Riferimento
Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase Inhibitors
Boularot, Adrien; Giglione, Carmela; Petit, Sylvain; Duroc, Yann; de Sousa, Rodolphe Alves; et al, Journal of Medicinal Chemistry, 2007, 50(1), 10-20

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  > rt; overnight, rt
Riferimento
Preparation of indole and indazole derivatives as muscarinic M1 receptor pos. allosteric modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Dichloromethane ;  8 h, rt
Riferimento
C-H functionalization of heterocycles with triplet carbenes via an unexpected 1,2-alkyl radical migration
Empel, Claire; Jana, Sripati; Ciszewski, Lukasz; Zawada, Katarzyna; Pei, Chao; et al, ChemRxiv, 2022, 1, 1-12

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Dichloromethane ;  8 h, rt
Riferimento
C-H Functionalization of Heterocycles with Triplet Carbenes by means of an Unexpected 1,2-Alkyl Radical Migration
Empel, Claire ; Jana, Sripati ; Ciszewski, Lukasz W. ; Zawada, Katarzyna ; Pei, Chao; et al, Chemistry - A European Journal, 2023, 29(29),

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C → rt
Riferimento
Tetrahydropyranoindoles, derivatives thereof, and their methods of synthesis and use
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
Riferimento
A Cooperative Hydrogen Bond Donor-Bronsted Acid System for the Enantioselective Synthesis of Tetrahydropyrans
Maskeri, Mark A.; O'Connor, Matthew J.; Jaworski, Ashley A.; Bay, Anna V. ; Scheidt, Karl A., Angewandte Chemie, 2018, 57(52), 17225-17229

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Raw materials

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:919295-78-6)1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester
A916320
Purezza:99%
Quantità:1g
Prezzo ($):641.0